molecular formula C9H9ClO3 B6166378 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid CAS No. 64562-58-9

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

Katalognummer: B6166378
CAS-Nummer: 64562-58-9
Molekulargewicht: 200.62 g/mol
InChI-Schlüssel: PRGHMLBNXPMBFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid has diverse applications in scientific research:

    Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential in treating inflammatory conditions, migraines, and certain cancers due to its ability to inhibit cyclooxygenase (COX) enzymes.

    Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.

Wirkmechanismus

The primary mechanism of action of 2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By blocking COX-1 and COX-2, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation. Additionally, it has been shown to interfere with specific molecular pathways involved in cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

    Mefenamic Acid: Another fenamate with similar anti-inflammatory properties but differing in its side chain structure.

    Flufenamic Acid: Similar in structure but with a trifluoromethyl group instead of a chlorine atom.

    Diclofenac: A widely used NSAID with a different chemical structure but similar therapeutic effects.

Uniqueness: 2-(3-Chloro-2-methylphenyl)-2-hydroxyacetic acid is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct pharmacological properties and a favorable side effect profile compared to other NSAIDs.

Eigenschaften

CAS-Nummer

64562-58-9

Molekularformel

C9H9ClO3

Molekulargewicht

200.62 g/mol

IUPAC-Name

2-(3-chloro-2-methylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(8(11)9(12)13)3-2-4-7(5)10/h2-4,8,11H,1H3,(H,12,13)

InChI-Schlüssel

PRGHMLBNXPMBFV-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1Cl)C(C(=O)O)O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.